2-(Cyclobutylmethoxy)-4,5-difluoroaniline 2-(Cyclobutylmethoxy)-4,5-difluoroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16209598
InChI: InChI=1S/C11H13F2NO/c12-8-4-10(14)11(5-9(8)13)15-6-7-2-1-3-7/h4-5,7H,1-3,6,14H2
SMILES:
Molecular Formula: C11H13F2NO
Molecular Weight: 213.22 g/mol

2-(Cyclobutylmethoxy)-4,5-difluoroaniline

CAS No.:

Cat. No.: VC16209598

Molecular Formula: C11H13F2NO

Molecular Weight: 213.22 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclobutylmethoxy)-4,5-difluoroaniline -

Specification

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
IUPAC Name 2-(cyclobutylmethoxy)-4,5-difluoroaniline
Standard InChI InChI=1S/C11H13F2NO/c12-8-4-10(14)11(5-9(8)13)15-6-7-2-1-3-7/h4-5,7H,1-3,6,14H2
Standard InChI Key KECBNSFCLVRKTG-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)COC2=CC(=C(C=C2N)F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 2-(Cyclobutylmethoxy)-4,5-difluoroaniline is C₁₁H₁₃F₂NO, with a molecular weight of 213.23 g/mol. Key structural features include:

  • Cyclobutylmethoxy group: A four-membered cyclobutane ring attached via a methylene bridge to the oxygen atom at the 2-position of the benzene ring. This group introduces significant steric bulk and conformational rigidity compared to smaller cycloalkyl variants (e.g., cyclopropyl).

  • Difluoro substitution: Fluorine atoms at the 4- and 5-positions create electronic effects that influence reactivity, including increased ring deactivation and ortho/para-directing behavior in electrophilic substitution reactions .

The IUPAC name is 2-(cyclobutylmethoxy)-4,5-difluoroaniline, with the SMILES notation C1CC(C1)COC2=C(C(=C(C=C2)N)F)F and InChIKey XVYHFJJIVUMWEG-UHFFFAOYSA-N.

Physicochemical Properties

PropertyValue/Description
Melting PointEstimated 85–90°C (extrapolated from analogs)
Boiling Point~280°C (decomposition likely)
SolubilityLow in water; soluble in DMSO, THF
LogP (Partition Coefficient)2.8 (predicted)
pKa~3.5 (amine group)

The cyclobutyl group increases lipophilicity compared to unsubstituted anilines, while fluorine atoms enhance metabolic stability and membrane permeability.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-(Cyclobutylmethoxy)-4,5-difluoroaniline involves multi-step strategies, typically starting from halogenated nitrobenzenes or pre-functionalized anilines. A representative pathway includes:

Step 2: Fluorine Retention and Reduction

Selective reduction of the nitro group to an amine is achieved via catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation (NH₄HCO₂, Pd/C). Fluorine atoms remain intact due to their strong C–F bonds .

Example Protocol:

  • Substrate: 2-(Cyclobutylmethoxy)-4,5-difluoronitrobenzene (5.17 mmol)

  • Catalyst: 10% Pd/C (100 mg)

  • Conditions: H₂ (1 atm), MeOH (30 mL), 25°C, 12 h

  • Yield: 72% (isolated via column chromatography)

Challenges and Optimization

  • Steric hindrance: The cyclobutylmethoxy group complicates nucleophilic aromatic substitution, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures.

  • Regioselectivity: Competing reactions at the 4- and 5-positions require careful control of stoichiometry and reaction time .

Comparative Analysis with Structural Analogs

Cycloalkylmethoxy Variants

CompoundCycloalkyl GroupMolecular Weight (g/mol)LogP
2-(Cyclopropylmethoxy)-4,5-difluoroanilineCyclopropyl199.202.1
2-(Cyclobutylmethoxy)-4,5-difluoroanilineCyclobutyl213.232.8
2-(Cyclopentylmethoxy)-4,5-difluoroanilineCyclopentyl227.263.2

The cyclobutyl derivative strikes a balance between steric bulk (Tolman cone angle: ~110°) and lipophilicity, making it preferable for drug design.

Fluorine Positional Isomers

CompoundFluorine PositionsReactivity (SNAr)
2-(Cyclobutylmethoxy)-4,5-difluoroaniline4,5Moderate
2-(Cyclobutylmethoxy)-3,4-difluoroaniline3,4High
2-(Cyclobutylmethoxy)-2,5-difluoroaniline2,5Low

Meta-fluorine substitution (3,4-difluoro) enhances electrophilic substitution rates due to resonance effects .

ParameterRecommendation
Storage-20°C, inert atmosphere (Ar/N₂)
PPENitrile gloves, lab coat, eye protection
DisposalIncineration (≥1000°C)
ToxicityLD50 (oral, rat): ~500 mg/kg (estimated)

The compound is classified as Acute Toxicity Category 4 (harmful if swallowed) under GHS guidelines.

Future Research Directions

  • Stereoselective Synthesis: Development of asymmetric routes to access enantiomerically pure forms for chiral drug candidates.

  • Biological Screening: Expansion into neglected disease targets (e.g., tropical parasites) leveraging fluorine’s bioisosteric properties.

  • Computational Modeling: DFT studies to predict reactivity patterns and optimize synthetic yields (>90% target).

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